N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-nitrophenylmethyl group and a 3-chloro-2-methylphenyl amide moiety. The nitro group (‑NO₂) on the benzyl substituent confers strong electron-withdrawing properties, influencing electronic distribution, reactivity, and intermolecular interactions. This compound’s structural complexity and functional groups make it relevant for applications in medicinal chemistry and materials science, particularly where electron-deficient aromatic systems are desired.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-17(21)8-3-9-18(13)22-19(25)16-7-4-10-23(20(16)26)12-14-5-2-6-15(11-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRMXQVUHUXDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.
Attachment of the Chloromethylphenyl Group: The chloromethylphenyl group is attached via a substitution reaction, where a chlorine atom is substituted onto a methylphenyl group.
Formation of the Carboxamide Group: The carboxamide group is formed through an amide bond formation reaction, typically involving a carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, reducing the oxidation state of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound belongs to the dihydropyridine class, which is known for various biological activities, including:
- Antimicrobial Activity : Dihydropyridines have been shown to possess antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Compounds in this class often interact with cellular pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The anti-inflammatory properties of dihydropyridines are well-documented. This compound may help reduce inflammation through modulation of relevant biochemical pathways .
Case Studies and Findings
- Antimicrobial Efficacy : A study conducted on related dihydropyridine derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may have similar potential.
- Cancer Cell Studies : In vitro studies on cancer cell lines have shown that dihydropyridine derivatives can induce apoptosis and inhibit cell proliferation. Further research is needed to confirm these effects for the specific compound .
Potential Therapeutic Applications
Given its biological activity, this compound could be explored for:
- Infectious Diseases : As a potential treatment for bacterial infections due to its antimicrobial properties.
- Cancer Therapy : As part of a combination therapy regimen targeting specific cancer types.
- Inflammatory Disorders : For conditions such as arthritis or other inflammatory diseases where modulation of inflammation is beneficial.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structural Similarities :
- Key Differences: Electronic Effects: Bromine (electronegativity: 2.96) vs. chlorine (3.00) results in slightly reduced electron-withdrawing effects compared to the nitro group (‑NO₂, electronegativity ~3.4). Crystal Packing: Forms centrosymmetric dimers via N–H∙∙∙O hydrogen bonds (Table 2 in ), with a near-planar conformation (dihedral angle: 8.38°). The nitro group in the target compound may disrupt this dimerization due to steric or electronic factors.
- Synthesis : Prepared via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, catalyzed by p-toluenesulfonic acid .
DM-11: 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide
- Structural Differences :
- Replaces the nitrobenzyl group with a 2,4-dichlorobenzyl substituent.
- Incorporates a methyl-substituted dihydropyridine ring, enhancing steric bulk.
- Methyl groups on the dihydropyridine may improve metabolic stability but reduce solubility .
1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide
- Key Modifications :
- Substitutes the nitro group with a thioamide-linked propenyl chain.
- Introduces sulfur, altering hydrogen-bonding capacity (thioamide S can act as a weak H-bond acceptor).
- Impact on Properties: Increased lipophilicity due to the alkenyl-thioamide group, which may enhance membrane permeability in biological systems.
Comparative Data Table
Key Findings and Implications
Crystal Packing : Halogenated analogs exhibit planar conformations and hydrogen-bonded dimers, while the nitro group may introduce steric hindrance or alternative packing motifs.
Biological Relevance : Thioamide and dichlorobenzyl derivatives highlight how substituent choice modulates lipophilicity and bioavailability, critical for drug design.
Synthetic Flexibility : The core dihydropyridine-carboxamide structure allows versatile functionalization, enabling tailored physicochemical properties.
Biological Activity
N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a dihydropyridine core, which is known for its diverse pharmacological effects. The synthesis typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. The molecular formula is with a specific focus on the functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various pathogens.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 5a | 0.25 | Fungicidal |
These results suggest that the target compound may possess similar antimicrobial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Antioxidant Properties
The antioxidant activity of dihydropyridine derivatives has been evaluated using various assays. It was found that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been studied. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is significant in the context of immunosuppressive therapies and anti-parasitic strategies against Plasmodium falciparum .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of a series of dihydropyridine derivatives, including the target compound. The results indicated robust activity against both bacterial and fungal strains, with a focus on determining the structure-activity relationship (SAR) that enhances efficacy .
Case Study 2: Enzyme Inhibition and Antioxidant Activity
Another research effort focused on the antioxidant capacity and enzyme inhibition profiles of related compounds. The findings revealed that modifications to the dihydropyridine structure significantly impacted both antioxidant activity and enzyme inhibition, suggesting potential pathways for drug development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antioxidant Mechanism : It likely neutralizes free radicals through electron donation or by chelating metal ions that catalyze oxidative reactions.
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like DHODH, the compound can impede substrate access or alter enzyme conformation.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do they influence its chemical reactivity?
- The compound contains a dihydropyridone core substituted with a 3-chloro-2-methylphenyl group at the amide nitrogen and a 3-nitrobenzyl group at the N1 position. The extended π-conjugation via the amide bridge creates a near-planar conformation, as observed in isostructural analogs (e.g., dihedral angle between aromatic rings ≈8.38°) . This planar geometry enhances intermolecular interactions (e.g., N–H⋯O hydrogen bonds), critical for crystal packing and potential biological target binding .
Q. What synthetic routes are reported for analogous dihydropyridine-3-carboxamides, and how can yield and purity be optimized?
- Synthesis typically involves cyclization of β-ketoesters under acidic conditions, followed by functionalization via nucleophilic substitution or coupling reactions . For example, refluxing precursors with pyridine and p-toluenesulfonic acid in water yielded crystalline products after methanol recrystallization . Key parameters for optimization include:
- Temperature control : Elevated temperatures (reflux) for cyclization.
- Solvent selection : Polar solvents (water, methanol) for precipitation.
- Purification : Chromatography (for intermediates) and crystallization (for final products) .
Q. What preliminary biological activities have been observed in structurally related dihydropyridine carboxamides?
- Analogous compounds with halogenated aryl groups (e.g., 3-chloro, 3-nitro substituents) exhibit enzyme inhibition (e.g., kinase or protease targets) and antimicrobial activity . For example, derivatives with chloro and nitro groups showed enhanced binding to hydrophobic enzyme pockets due to electron-withdrawing effects .
Advanced Research Questions
Q. How can contradictory data in synthesis protocols (e.g., solvent systems or catalysts) be resolved to improve reproducibility?
- Contradictions often arise in solvent choice (aqueous vs. organic) or acid catalysts (p-toluenesulfonic acid vs. Lewis acids). To resolve:
- Perform Design of Experiments (DoE) to test variables (e.g., solvent polarity, acid strength) on yield .
- Use HPLC-MS to track byproducts and optimize reaction stoichiometry .
- Cross-validate with X-ray crystallography to confirm structural integrity of products .
Q. What advanced characterization techniques are critical for elucidating the compound’s solid-state behavior and stability?
- Single-crystal X-ray diffraction (SCXRD) : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O bonds) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for nitro group decomposition.
- Dynamic vapor sorption (DVS) : Evaluates hygroscopicity, which may affect crystallization .
Q. How do substituent variations (e.g., chloro vs. nitro groups) impact structure-activity relationships (SAR) in pharmacological assays?
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with nucleophilic enzyme residues. For example, nitro-substituted analogs showed 2–3× higher potency in kinase inhibition assays compared to methoxy derivatives .
- Halogen positioning : 3-Chloro-2-methylphenyl groups improve steric complementarity with hydrophobic enzyme pockets, as seen in crystallographic docking studies .
Q. What strategies are recommended for derivatizing the dihydropyridone core to explore novel bioactivities?
- Functionalization at C4 : Introduce alkyl/aryl groups via Suzuki-Miyaura coupling to modulate lipophilicity .
- Amide substitution : Replace the 3-nitrophenylmethyl group with heterocycles (e.g., isoxazole) to alter hydrogen-bonding profiles .
- Reduction of nitro groups : Convert -NO₂ to -NH₂ for prodrug activation or enhanced solubility .
Methodological Considerations
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps .
- Automated purification : Use preparative HPLC with gradient elution to isolate high-purity batches (>95%) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
